molecular formula C12H17NO7S B8347131 methyl N-(2-mesyloxyethyl)-3-carbomethoxypyrrole-2-acetate

methyl N-(2-mesyloxyethyl)-3-carbomethoxypyrrole-2-acetate

Cat. No. B8347131
M. Wt: 319.33 g/mol
InChI Key: JMOGNZPGTWZITL-UHFFFAOYSA-N
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Patent
US04232038

Procedure details

A solution of 785 mg of methyl N-(2-mesyloxyethyl)-3-carbomethoxypyrrole-2-acetate and 1.83 g of sodium iodide in 10 ml of acetonitrile is refluxed for 1 hour. The cooled reaction mixture is evaporated to dryness under reduced pressure and the residue is triturated with water. The insoluble material is separated by filtration and is air dried, thus obtaining 840 mg (97%) of methyl N-(2-iodoethyl)-3-carbomethoxypyrrole-2-acetate (VI, R=H), m.p. 137°-138° C.
Quantity
785 mg
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O[CH2:6][CH2:7][N:8]1[CH:12]=[CH:11][C:10]([C:13]([O:15][CH3:16])=[O:14])=[C:9]1[CH2:17][C:18]([O:20][CH3:21])=[O:19])(C)(=O)=O.[I-:22].[Na+]>C(#N)C>[I:22][CH2:6][CH2:7][N:8]1[CH:12]=[CH:11][C:10]([C:13]([O:15][CH3:16])=[O:14])=[C:9]1[CH2:17][C:18]([O:20][CH3:21])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
785 mg
Type
reactant
Smiles
S(=O)(=O)(C)OCCN1C(=C(C=C1)C(=O)OC)CC(=O)OC
Name
Quantity
1.83 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is triturated with water
CUSTOM
Type
CUSTOM
Details
The insoluble material is separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ICCN1C(=C(C=C1)C(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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